molecular formula C12H17ClN2O2 B021403 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 130049-80-8

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B021403
M. Wt: 256.73 g/mol
InChI Key: UVZFGKIIHMPPOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives involves multiple steps, including the use of aliphatic/aromatic/heterocyclic amine derivatives. These compounds are characterized by various spectroscopic methods such as 1H-NMR and FTIR, ensuring their precise identification (Krishnamurthy et al., 2013).

Molecular Structure Analysis

The crystal structure of similar pyrimidine derivatives has been extensively studied, revealing that the pyrido[1,2-a]pyrimidine ring system tends to be planar. This planarity significantly influences the molecule's interactions and reactivity. For example, the crystal structure of a related molecule shows that the pyrimidine ring and adjacent groups exhibit a specific orientation that supports the formation of a three-dimensional network through weak intermolecular interactions (Jasinski et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of this compound class includes the formation of various derivatives through reactions with different substituents. For instance, Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones has been shown to yield compounds with enhanced reactivity due to the introduction of formyl groups at strategic positions, impacting their subsequent chemical behavior (Horváth et al., 1983).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. X-ray diffraction studies, for instance, provide insights into the compound's crystalline structure, helping to predict its solubility and stability (Anthal et al., 2014).

Chemical Properties Analysis

The chemical properties are significantly influenced by the compound's structure. The presence of a methoxy group and a chloroethyl group impacts its reactivity and interaction with other molecules. Studies have shown that the introduction of specific substituents can lead to compounds with potential antibacterial activity, indicating a direct relationship between chemical structure and biological activity (Krishnamurthy et al., 2013).

Scientific Research Applications

Importance of Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are extensively studied for their broad spectrum of biological activities, making them significant in medicinal and pharmaceutical industries. They are known for their anticancer, anti-inflammatory, antiviral, and antimicrobial properties, among others. For instance, substituted tetrahydropyrimidine derivatives have shown potential in vitro anti-inflammatory activity, suggesting their importance in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). Furthermore, pyrimidine cores are explored for their antitumor activities, with various derivatives undergoing preclinical testing stages, highlighting their potential as antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthetic Applications and Catalysis

In synthetic chemistry, pyrimidine derivatives are valuable for their versatility in reactions and transformations. The use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds is a notable example, emphasizing the role of these compounds in developing lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023). This demonstrates the significant synthetic utility of pyrimidine derivatives in creating complex molecular architectures.

Research on Antiplatelet and Antithrombotic Drugs

The synthesis and development of antiplatelet and antithrombotic drugs also involve pyrimidine derivatives, such as in the case of (S)-clopidogrel. Studies focus on devising facile synthetic approaches for such clinically significant drugs, highlighting the importance of pyrimidine scaffolds in pharmaceutical development (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Muta. 2 - Skin Sens. 1B . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The compound has shown potential as an antibacterial agent . Compounds with substituted heterocyclic piperazine moiety showed good activity, and in particular, compound 6i showed two-fold better activity compared to the standard drug Streptomycin sulfate . This suggests potential future directions in exploring its antibacterial properties.

properties

IUPAC Name

3-(2-chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZFGKIIHMPPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(CCC2=N1)OC)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593030
Record name 3-(2-Chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

130049-80-8
Record name 3-(2-Chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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